molecular formula C10H13N3O2 B2605743 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide CAS No. 1344876-34-1

2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide

Cat. No. B2605743
CAS RN: 1344876-34-1
M. Wt: 207.233
InChI Key: KKBIDDVZLNQYGE-UHFFFAOYSA-N
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Description

“2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide” is a chemical compound with the CAS Number: 1344876-34-1 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 2-{4-[(Z)-amino(hydroxyimino)methyl]phenyl}-N-methylacetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a compound with a similar structure, diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate, was performed using a manganese-based free radical oxidative method under microwave irradiation . The intermediary 4,5-dihydrofuran, which included a nitrile group, tolerated the subsequent reaction with hydroxylamine hydrochloride, resulting in the formation of the target product .


Molecular Structure Analysis

The InChI code for “2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide” is 1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,10H,6,11H2,1H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide” include a molecular weight of 207.23 . More detailed properties such as density, boiling point, and others are not available in the current resources.

Scientific Research Applications

  • Optical Limiters The compound displays a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity. This behavior suggests its potential use in optical devices like optical limiters, which protect sensitive equipment from intense laser light.
  • Antiparasitic Properties

    • In a preliminary assessment, a derivative of this compound—diethyl (5-benzyl-2-(4-(N’-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate —showed antiparasitic properties . Further research could explore its potential as an antileishmanial agent.

Safety and Hazards

The safety information available indicates that “2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide” has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBIDDVZLNQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CC1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide

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